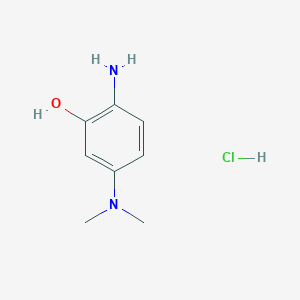

2-amino-5-(dimethylamino)phenol;hydrochloride

Description

2-Amino-5-(dimethylamino)phenol hydrochloride (C₈H₁₃ClN₂O) is a phenolic compound featuring an amino group at the 2-position and a dimethylamino group at the 5-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in aqueous media.

The compound’s applications span analytical chemistry and pharmaceutical research. For instance, p-(dimethylamino)phenol hydrochloride (a positional isomer) is used in derivatization reactions to detect contaminants like monochloropropanediols (MCPDs) and glycidol, though it cannot distinguish between these analytes under alkaline conditions . The molecular weight of the target compound, inferred from mass data (Found: 187.9710), aligns with its proposed structure .

Properties

IUPAC Name |

2-amino-5-(dimethylamino)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-10(2)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANVRUXYTKWUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-85-6 | |

| Record name | Phenol, 2-amino-5-(dimethylamino)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(dimethylamino)phenol;hydrochloride typically involves the reaction of 2-nitro-5-(dimethylamino)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include:

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reduction.

Solvent: Common solvents include ethanol or water.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-amino-5-(dimethylamino)phenol;hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(dimethylamino)phenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Iron powder and sodium borohydride are frequently used.

Solvents: Ethanol, water, and acetic acid are commonly used solvents.

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-(dimethylamino)phenol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a staining agent.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(dimethylamino)phenol;hydrochloride involves its interaction with various molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with signal transduction pathways by modifying receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-amino-5-(dimethylamino)phenol hydrochloride are compared below with five related phenolic derivatives. Key differentiating factors include substituent groups, synthesis yields, molecular weights, and applications.

Table 1: Comparative Analysis of Phenolic Hydrochloride Derivatives

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br, Cl) reduce ring electron density, slowing electrophilic substitution. Brominated derivatives are prioritized in drug synthesis for enhanced metabolic stability . Nitroso groups (e.g., 5-(dimethylamino)-2-nitrosophenol HCl) enable coordination chemistry, making them useful in dye synthesis and metal detection .

Synthesis Efficiency :

- Yields vary significantly: bromo (36.1%) and methyl (50.8%) derivatives achieve moderate efficiency, while chloro analogs (25.0%) suffer from lower yields due to competing side reactions .

Pharmacological vs. Analytical Utility: 2-Amino-5-(dimethylamino)phenol HCl and its positional isomers are critical in analytical methods for detecting food contaminants . Ethyl and bromo derivatives serve as intermediates in synthesizing tramadol analogs and other opioids, highlighting their role in medicinal chemistry .

Structural Complexity and Bioactivity: Compounds like 3-[(1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl]phenol HCl (a tramadol impurity) exhibit complex bicyclic structures, enhancing µ-opioid receptor binding compared to simpler phenolic derivatives .

Research Implications and Gaps

- Synthetic Optimization : The low yield of chloro derivatives (25%) warrants exploration of alternative catalysts or solvents .

- Analytical Specificity: The inability of p-(dimethylamino)phenol HCl to distinguish MCPDs and glycidol under alkaline conditions necessitates modified derivatization protocols .

Biological Activity

2-amino-5-(dimethylamino)phenol;hydrochloride (CAS Number: 14703-85-6) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C8H12N2O·HCl

- Molecular Weight : 188.65 g/mol

- Structure : The compound features an amino group and a dimethylamino group attached to a phenolic structure, which contributes to its reactivity and biological interactions.

The biological activity of 2-amino-5-(dimethylamino)phenol;hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Signal Transduction Modulation : It may interfere with cellular signaling pathways, influencing receptor activity and downstream effects on cell function .

Antimicrobial Activity

Research indicates that 2-amino-5-(dimethylamino)phenol;hydrochloride exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Case Study : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases.

- Research Findings : In vitro studies have shown that 2-amino-5-(dimethylamino)phenol;hydrochloride can scavenge free radicals, thereby reducing oxidative damage in cellular models.

Applications in Research and Industry

2-amino-5-(dimethylamino)phenol;hydrochloride is utilized in several applications:

- Dyes and Pigments : It serves as an intermediate in the synthesis of dyes due to its chromophoric properties.

- Biochemical Assays : The compound is used as a staining agent in biochemical assays, facilitating the visualization of biological samples .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-4-nitrophenol | Moderate antibacterial activity | Lacks dimethylamino group |

| 4-Nitrophenol | Limited antimicrobial properties | Lacks amino groups |

| 2-Amino-5-(methylamino)phenol | Antioxidant properties | Contains methylamino group |

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(dimethylamino)phenol hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via the Mannich reaction , which involves condensing a phenol derivative (e.g., acetophenone) with dimethylamine hydrochloride and formaldehyde. Key parameters include:

- Solvent selection : Ethanol or methanol to minimize side reactions .

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation.

- Catalyst use : Acidic conditions (e.g., HCl) to protonate intermediates and drive the reaction . Post-synthesis, purification via recrystallization or column chromatography ensures high yield (>75%) and purity.

Q. How can researchers characterize the purity and structural integrity of 2-amino-5-(dimethylamino)phenol hydrochloride?

Standard analytical methods include:

- NMR spectroscopy : To confirm the presence of dimethylamino and phenolic protons (e.g., δ 2.8–3.2 ppm for –N(CH₃)₂) .

- HPLC : For purity assessment using a C18 column with UV detection at 254 nm .

- Mass spectrometry : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 201.1) .

- TLC monitoring : During synthesis to track reaction progress (e.g., silica gel with dichloromethane/methanol) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) and stability under ambient conditions. However:

- pH sensitivity : Degrades in strongly alkaline conditions (pH >10); use buffered solutions (pH 4–7) for long-term storage .

- Light exposure : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design interaction studies between 2-amino-5-(dimethylamino)phenol hydrochloride and biological macromolecules?

To investigate binding with proteins or DNA:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding with the phenolic –OH and electrostatic interactions with the dimethylamino group .

Q. How does structural modification of this compound affect its pharmacological activity, and how can contradictions in bioactivity data be resolved?

Comparative studies with analogs (e.g., fluorinated or chlorinated derivatives) reveal:

- Electron-withdrawing groups (e.g., –F at position 5) enhance receptor binding affinity by 2–3 fold .

- Structure-Activity Relationship (SAR) : Resolve conflicting data by standardizing assay conditions (e.g., cell lines, incubation time) and validating results across multiple models (in vitro/in vivo) . Example: Replace the dimethylamino group with diethylamino to test steric effects on enzyme inhibition .

Q. What advanced computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid bilayers to model membrane permeability .

- QSAR modeling : Corrogate substituent effects (e.g., –OCH₃ vs. –Cl) with experimental IC₅₀ values to prioritize synthetic targets .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- HPLC-MS/MS : Use a reverse-phase column (C18) with electrospray ionization in positive mode. Validate parameters:

- Linearity : 0.1–100 µg/mL (R² >0.99).

- Recovery : >90% in plasma after protein precipitation .

Contradiction Analysis and Methodological Gaps

- Conflicting bioactivity reports may arise from assay variability (e.g., cell viability protocols). Standardize using ISO-certified reagents and replicate experiments across independent labs .

- Synthetic byproducts : Impurities from incomplete Mannich reactions can skew pharmacological data. Employ high-resolution mass spectrometry (HRMS) to identify and quantify byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.